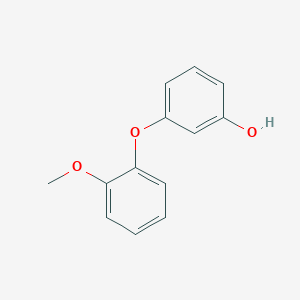
2-Bromo-3,4-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,4-difluoropyridine is a heterocyclic organic compound with the molecular formula C5H2BrF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine atoms, and the hydrogen at position 2 is replaced by a bromine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluoropyridine typically involves the halogenation of 3,4-difluoropyridine. One common method is the bromination of 3,4-difluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3,4-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or vinyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,4-difluoropyridine is used in scientific research for various applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-3,4-difluoropyridine depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be replaced by nucleophiles. In biological systems, its fluorine atoms can enhance the binding affinity and metabolic stability of the compounds derived from it .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3,5-difluoropyridine
- 3,4-Difluoropyridine
- 2,3-Difluoropyridine
Comparison: 2-Bromo-3,4-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and properties. Compared to other fluoropyridines, it offers distinct advantages in terms of reactivity in nucleophilic substitution and cross-coupling reactions .
Eigenschaften
Molekularformel |
C5H2BrF2N |
|---|---|
Molekulargewicht |
193.98 g/mol |
IUPAC-Name |
2-bromo-3,4-difluoropyridine |
InChI |
InChI=1S/C5H2BrF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H |
InChI-Schlüssel |
QSLTZKINYVALJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)



![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)




